methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate
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Overview
Description
Methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate is a chiral compound with significant interest in organic chemistry due to its unique structural features and reactivity. The compound consists of a cyclopropane ring substituted with a nitro group and a carboxylate ester, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a nitroalkene with a diazo compound in the presence of a catalyst, such as a rhodium or copper complex. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and ensure high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction parameters, leading to higher yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Aminocyclopropane derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can modulate biological pathways and lead to various effects, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate: shares similarities with other nitrocyclopropane derivatives, such as nitrocyclopropane carboxylic acids and esters.
Cyclopropane derivatives: Compounds like cyclopropane carboxylic acid and its esters exhibit similar reactivity due to the strained three-membered ring.
Uniqueness
- The presence of both a nitro group and a carboxylate ester in this compound makes it unique, providing a combination of reactivity and stability that is valuable in synthetic chemistry.
- Its chiral nature adds an additional layer of complexity and utility, allowing for the synthesis of enantiomerically pure compounds.
Properties
IUPAC Name |
methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c1-10-5(7)3-2-4(3)6(8)9/h3-4H,2H2,1H3/t3-,4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWIUHGJPLTNRP-QWWZWVQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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